Caulerpin

Descripción general

Descripción

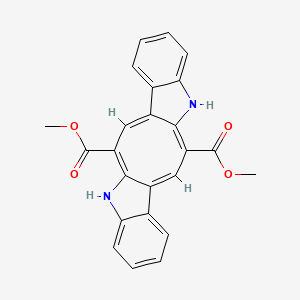

La caulerpina es un alcaloide bis-indólico que se encuentra principalmente en las algas marinas del género Caulerpa. Este compuesto es conocido por su vibrante color rojo y ha sido ampliamente estudiado por sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, anticancerígenas y antivirales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La caulerpina se puede sintetizar a través de una serie de reacciones químicas. Un método común implica la sustitución aromática oxidativa radical de xantato con compuestos de 3-formilindol. Este proceso normalmente produce caulerpina en tres pasos de reacción con un rendimiento global de aproximadamente el 11% . Las condiciones de reacción a menudo requieren disolventes y catalizadores específicos para facilitar la formación de la estructura bis-indólica.

Métodos de producción industrial: La producción industrial de caulerpina se logra principalmente mediante la extracción de algas marinas, particularmente de especies como Caulerpa racemosa y Caulerpa lentillifera. El proceso de extracción implica la recolección de las algas, seguida de la extracción con disolventes y la purificación mediante técnicas como la cromatografía en capa fina de alto rendimiento (HPTLC) .

Análisis De Reacciones Químicas

Types of Chemical Reactions

Caulerpin undergoes several reaction types, including hydrolysis , substitution , and oxidation , which modify its bis-indole core or ester groups. These reactions are critical for producing derivatives with improved pharmacological properties.

Hydrolysis

-

Monoacid formation : Controlled hydrolysis of this compound under basic conditions yields monoacid derivatives. For example, reaction with 3,4,5-trihydroxybenzyl chloride in DMF led to monoacid analog 7 (C₂₄H₁₈N₂O₅), confirmed by δC 168.4 (C-10) and δC 166.8 (C-10′) in NMR spectra .

Substitution

-

Propargyl and aromatic substitutions : Introducing propargyl (5 ) or aromatic groups (6 ) enhances lipophilicity and receptor binding. These substitutions occur at the indolic nuclei, with reaction efficiencies influenced by steric and electronic factors .

Oxidation

-

Carbonyl group modification : Oxidation reactions target this compound’s ester groups, though specific reagents and yields are less documented in available studies.

Reagents and Reaction Conditions

Key reagents and conditions for this compound derivatization include:

Major Reaction Products

Derivatives synthesized from this compound exhibit distinct structural and functional properties:

Case Study 1: Substitution for Antiviral Activity

-

Objective : Enhance this compound’s anti-HSV-1 activity.

-

Method : Propargyl substitution at indolic nuclei.

-

Result : Analog 5 showed 52.1% viral inhibition at 496.1 μM CC₅₀, outperforming parent compound .

Case Study 2: Hydrolysis for Structural Analysis

-

Objective : Identify hydrolysis products.

-

Method : Reaction with trihydroxybenzyl chloride in DMF.

-

Result : Monoacid 7 confirmed via ¹H/¹³C NMR, revealing selective C-10′ hydrolysis .

Challenges and Limitations

Aplicaciones Científicas De Investigación

Antinociceptive and Anti-inflammatory Properties

Caulerpin has demonstrated notable antinociceptive (pain-relieving) and anti-inflammatory effects in various studies. In a significant study, this compound was shown to reduce pain responses in formalin-induced nociception models by 35.4% and 45.6% during different phases of the test. Additionally, it exhibited a 55.8% inhibition of inflammation in a capsaicin-induced ear edema model and a 48.3% reduction in cell recruitment in carrageenan-induced peritonitis models, indicating its potential as a therapeutic agent for pain and inflammation management .

Antiviral Activity

Research has indicated that this compound may serve as an effective antiviral agent against the herpes simplex virus (HSV-1). It was found to inhibit both alpha and beta phases of HSV-1 replication, presenting itself as a promising alternative to traditional antiviral medications like acyclovir, particularly in light of rising resistance issues associated with long-term use of existing antiviral drugs .

Antitumor Activity

This compound exhibits potential antitumor properties as well. Studies have suggested that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in malignant cells. This property positions this compound as a candidate for further investigation in cancer therapeutics .

Other Biological Activities

Beyond its antinociceptive, anti-inflammatory, and antiviral properties, this compound has been reported to possess:

- Antimicrobial activity : Effective against various bacterial strains.

- Antifungal activity : Demonstrated efficacy against fungal pathogens.

- Immunostimulating effects : Enhances immune response mechanisms .

Bioremediation Potential

This compound's role in bioremediation is being explored due to its ability to interact with xenobiotic compounds such as caffeine. In studies involving bivalves (Mytilus galloprovincialis), this compound showed potential in reducing the toxic effects of caffeine exposure, suggesting its application in environmental detoxification processes .

Natural Product Synthesis

The structural complexity of this compound makes it an interesting subject for synthetic chemistry research. Its derivatives are being studied for their potential applications in developing new pharmaceuticals and agrochemicals .

Data Table: Summary of Biological Activities of this compound

Case Study 1: Antinociceptive Effects

In vivo studies demonstrated that this compound significantly reduced pain responses without affecting motor activity, indicating its central analgesic action. This study utilized various nociception models to validate the compound's effectiveness .

Case Study 2: Antiviral Efficacy Against HSV-1

A comparative analysis of this compound and acyclovir revealed that this compound had a lower cytotoxicity profile while maintaining antiviral efficacy against HSV-1, making it a viable candidate for further development as an antiviral drug .

Mecanismo De Acción

La caulerpina ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antiinflamatoria: La caulerpina inhibe la producción de citoquinas proinflamatorias como el factor de necrosis tumoral alfa y la interleucina-6.

Actividad anticancerígena: La caulerpina induce la apoptosis en las células cancerosas modulando la expresión de proteínas implicadas en la regulación del ciclo celular y la apoptosis, como Bcl-2, Bax y caspasas.

Actividad antiviral: La caulerpina inhibe la replicación viral uniéndose a las proteínas virales y alterando su función.

Comparación Con Compuestos Similares

La caulerpina es única entre los alcaloides marinos debido a su estructura bis-indólica y sus diversas actividades biológicas. Los compuestos similares incluyen:

Actividad Biológica

Caulerpin is a bisindole alkaloid derived from marine algae of the genus Caulerpa. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antinociceptive, antiviral, and antioxidant effects. This article aims to synthesize current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique bisindole structure, which contributes to its bioactivity. Studies have shown that this compound exhibits various pharmacological properties due to its ability to interact with multiple biological pathways.

Antinociceptive and Anti-Inflammatory Activities

Research has demonstrated that this compound possesses significant antinociceptive (pain-relieving) and anti-inflammatory properties. A study conducted by Ferreira et al. (2009) reported that this compound administered at a dose of 100 μmol/kg orally reduced nociception in a formalin test by 35.4% in the first phase and 45.6% in the second phase. Furthermore, it inhibited cell recruitment in a carrageenan-induced peritonitis model by 48.3% .

Table 1: Effects of this compound on Pain and Inflammation

| Treatment (μmol/kg) | Nociception Reduction (%) | Cell Recruitment Inhibition (%) |

|---|---|---|

| This compound (100) | Phase 1: 35.4 | 48.3 |

| Phase 2: 45.6 | ||

| Control | - | - |

The mechanisms through which this compound exerts its anti-inflammatory effects include the modulation of pro-inflammatory cytokines and inhibition of reactive oxygen species (ROS) production. In murine models of ulcerative colitis, this compound treatment significantly reduced levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), while increasing interleukin-10 (IL-10) levels, indicating an overall anti-inflammatory response .

Antiviral Properties

This compound has also been investigated for its antiviral potential, particularly against herpes simplex virus type 1 (HSV-1). A study indicated that this compound could inhibit HSV-1 replication at various stages of the viral life cycle, with an effective concentration (EC50) lower than that of acyclovir, a standard antiviral drug . This suggests that this compound may serve as a promising candidate for further antiviral drug development.

Table 2: Antiviral Activity of this compound

| Virus Type | EC50 (μM) | Comparison Drug | EC50 (μM) |

|---|---|---|---|

| HSV-1 | X | Acyclovir | Y |

Case Studies

- Peritonitis Model : In a study involving murine peritonitis models, this compound was administered at doses of 40 mg/kg and 4 mg/kg. The results indicated a significant decrease in inflammatory cell infiltration in the peritoneum, suggesting effective anti-inflammatory action .

- Ulcerative Colitis : In another investigation using dextran sulfate sodium (DSS)-induced colitis models, treatment with this compound at low doses improved disease activity indices and reduced colon shortening, highlighting its therapeutic potential in gastrointestinal inflammatory conditions .

Propiedades

IUPAC Name |

dimethyl (2E,13E)-11,22-diazapentacyclo[13.7.0.04,12.05,10.016,21]docosa-1(15),2,4(12),5,7,9,13,16,18,20-decaene-2,13-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O4/c1-29-23(27)17-11-15-13-7-3-6-10-20(13)26-22(15)18(24(28)30-2)12-16-14-8-4-5-9-19(14)25-21(16)17/h3-12,25-26H,1-2H3/b15-11?,16-12?,17-11+,18-12+,21-17?,22-18? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWALMHWUOWPPA-RPLHEXBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=CC3=C1NC4=CC=CC=C43)C(=O)OC)NC5=CC=CC=C52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C/1=C/C2=C(NC3=CC=CC=C23)/C(=C\C4=C1NC5=CC=CC=C45)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.